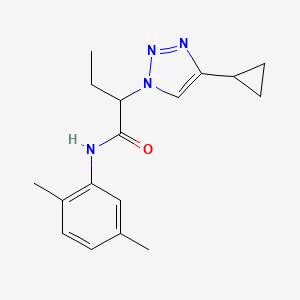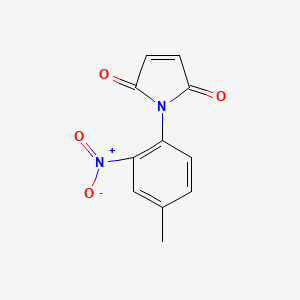![molecular formula C15H18ClNO4 B2373488 Diethyl 2-[(3-chloro-2-methylanilino)methylene]malonate CAS No. 58666-10-7](/img/structure/B2373488.png)
Diethyl 2-[(3-chloro-2-methylanilino)methylene]malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-[(3-chloro-2-methylanilino)methylene]malonate (D2CMAM) is an organic compound composed of two ethyl groups, a 3-chloro-2-methylanilino group, and a methylene malonate group. It is a colorless, crystalline solid with a melting point of 156-157°C. D2CMAM has been studied for its potential applications in organic synthesis and scientific research.
Mécanisme D'action
The mechanism of action of Diethyl 2-[(3-chloro-2-methylanilino)methylene]malonate is not yet fully understood. However, it is believed that it acts as a Lewis acid, which is a type of acid that can donate a pair of electrons to form a covalent bond with an electron-rich species. This allows this compound to act as a catalyst in the reaction of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, it is known that it can act as a Lewis acid, which can have an effect on the rate of reaction of various organic compounds. In addition, it is believed that it may have an effect on the metabolism of certain compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Diethyl 2-[(3-chloro-2-methylanilino)methylene]malonate in lab experiments include its low cost, availability, and ease of use. It is also relatively stable, making it suitable for use in long-term experiments. However, there are some limitations to using this compound in lab experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is a strong acid and can cause corrosion of metals and glassware if not handled properly.
Orientations Futures
The potential future directions for Diethyl 2-[(3-chloro-2-methylanilino)methylene]malonate include further research on its mechanism of action, biochemical and physiological effects, and applications in organic synthesis and scientific research. In addition, it could be used as a model compound to study the effects of Lewis acids on the reaction of various organic compounds. Finally, further research could be done on its potential applications in the pharmaceutical industry.
Méthodes De Synthèse
Diethyl 2-[(3-chloro-2-methylanilino)methylene]malonate can be synthesized by a two-step procedure. The first step involves the reaction of 3-chloro-2-methylaniline with diethyl malonate in the presence of an acid catalyst such as sulfuric acid. This reaction yields a mixture of this compound and diethyl 2-[(3-chloro-2-methylanilino)methyl]malonate. The second step involves the separation of the two compounds by column chromatography.
Applications De Recherche Scientifique
Diethyl 2-[(3-chloro-2-methylanilino)methylene]malonate has been studied for its potential applications in scientific research. It has been used as a catalyst in the synthesis of various organic compounds, such as aldehydes, ketones, and esters. It has also been used as a reagent in the synthesis of heterocyclic compounds, such as pyridines and quinolines. In addition, it has been used as a ligand in the synthesis of coordination complexes.
Propriétés
IUPAC Name |
diethyl 2-[(3-chloro-2-methylanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4/c1-4-20-14(18)11(15(19)21-5-2)9-17-13-8-6-7-12(16)10(13)3/h6-9,17H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSJPBJYZZRTPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C(=CC=C1)Cl)C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2373409.png)
![4-methoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2373410.png)

![N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-6-ylprop-2-enamide](/img/structure/B2373413.png)

![Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate](/img/structure/B2373415.png)
![2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2373417.png)
![1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea](/img/structure/B2373419.png)

![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one](/img/no-structure.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2373425.png)

